2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid
Overview
Description
Preparation Methods
The synthesis of 2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid involves several steps. One common method includes the reaction of 2-(Trimethylsilyl)ethanol with methoxyacetic acid under controlled conditions . The reaction typically requires the use of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid undergoes various types of chemical reactions, including:
Scientific Research Applications
2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and resistance to hydrolysis, allowing it to maintain its structure and function under various conditions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid can be compared with other similar compounds, such as:
Trimethylsilylpropanoic acid: This compound also contains a trimethylsilyl group and is used as an internal reference in nuclear magnetic resonance (NMR) spectroscopy.
Trimethylsilylacetylene: Another compound with a trimethylsilyl group, used in organic synthesis for the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the trimethylsilyl group and the methoxy group, making it a versatile reagent in various chemical reactions and applications .
Properties
IUPAC Name |
2-(2-trimethylsilylethoxymethoxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4Si/c1-8(9(10)11)13-7-12-5-6-14(2,3)4/h8H,5-7H2,1-4H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYIOTKZTBKTMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCOCC[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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